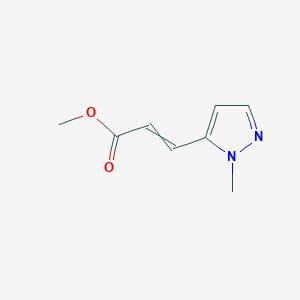
5-Bromo-4-oxo-4H-pyran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-oxo-4H-pyran-2-carboxylic acid is a heterocyclic organic compound with a molecular formula of C6H3BrO4. This compound is characterized by a pyran ring structure, which is a six-membered ring containing one oxygen atom. The presence of a bromine atom and a carboxylic acid group makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-oxo-4H-pyran-2-carboxylic acid typically involves the bromination of 4-oxo-4H-pyran-2-carboxylic acid. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-4-oxo-4H-pyran-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products Formed:
Substitution Reactions: Products include 5-amino-4-oxo-4H-pyran-2-carboxylic acid, 5-thio-4-oxo-4H-pyran-2-carboxylic acid, and 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid.
Oxidation Reactions: Products include 5-bromo-4,6-dioxo-4H-pyran-2-carboxylic acid.
Reduction Reactions: Products include 5-bromo-4-oxo-4H-pyran-2-methanol.
Aplicaciones Científicas De Investigación
5-Bromo-4-oxo-4H-pyran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-oxo-4H-pyran-2-carboxylic acid involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s reactivity and interaction with biological molecules. The carboxylic acid group can form hydrogen bonds, further affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
- 5,6-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid
- 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid
Comparison:
- 5,6-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid: This compound has two methyl groups instead of a bromine atom, which affects its reactivity and applications. It is less reactive in substitution reactions compared to 5-Bromo-4-oxo-4H-pyran-2-carboxylic acid.
- 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid: The presence of a hydroxyl group instead of a bromine atom makes this compound more hydrophilic and alters its chemical properties, such as solubility and hydrogen bonding capability.
Propiedades
Fórmula molecular |
C6H3BrO4 |
|---|---|
Peso molecular |
218.99 g/mol |
Nombre IUPAC |
5-bromo-4-oxopyran-2-carboxylic acid |
InChI |
InChI=1S/C6H3BrO4/c7-3-2-11-5(6(9)10)1-4(3)8/h1-2H,(H,9,10) |
Clave InChI |
WPJIWMHWAGNGDP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC=C(C1=O)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-Chloro-2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]phenyl]-6-methoxypyrimidine](/img/structure/B15333412.png)





![2-[3-(Benzyloxy)-4-bromophenyl]acetonitrile](/img/structure/B15333445.png)

![7-Bromo-8-methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B15333454.png)




